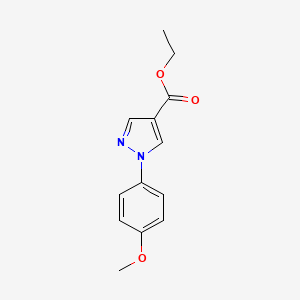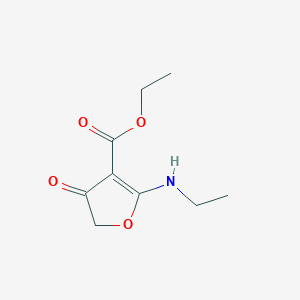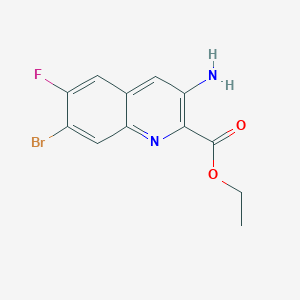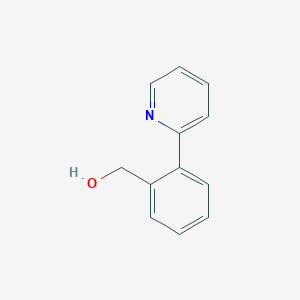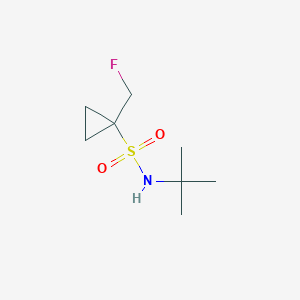
11-acetamidoundecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(acetylamino)-, typically involves the following steps:
Starting Material: The process begins with undecanoic acid.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale amidation reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
11-acetamidoundecanoic acid, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in substitution reactions where the acetylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
11-acetamidoundecanoic acid, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of undecanoic acid, 11-(acetylamino)-, involves its interaction with biological membranes and enzymes. It can disrupt cell wall and membrane integrity, leading to cell death in microorganisms. The compound may also interfere with metabolic pathways by inhibiting key enzymes .
類似化合物との比較
Similar Compounds
Undecanoic acid: A saturated fatty acid with antifungal properties.
11-Aminoundecanoic acid: A precursor to Nylon-11, used in polymer production.
11-Bromoundecanoic acid: Used in organic synthesis as an intermediate.
Uniqueness
11-acetamidoundecanoic acid, is unique due to its specific acetylamino functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
106738-27-6 |
|---|---|
分子式 |
C13H25NO3 |
分子量 |
243.34 g/mol |
IUPAC名 |
11-acetamidoundecanoic acid |
InChI |
InChI=1S/C13H25NO3/c1-12(15)14-11-9-7-5-3-2-4-6-8-10-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
JSPMXQSAQOIHJM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


